3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine
Description
3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is a benzylamine derivative substituted at the 3-position with a (4-methylhomopiperazin-1-yl)methyl group. Homopiperazine (1,4-diazepane) is a seven-membered ring containing two nitrogen atoms, with the methyl group at the 4-position enhancing steric and electronic properties.
Properties
IUPAC Name |
[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,11-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLZRDIUXASDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640267 | |
| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-48-1 | |
| Record name | 3-[(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)methyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine typically involves the reaction of benzylamine with 4-methylhomopiperazine under specific conditions. One common method includes:
Starting Materials: Benzylamine and 4-methylhomopiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified using methods like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylamine moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The table below compares structural features, biological activities, and synthesis highlights of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine with its analogs:
Physicochemical Properties
- Electron-Donating/Withdrawing Effects : Methoxy groups (electron-donating) on acrylates reduce aza-Michael addition yields (10–38%) compared to nitro-substituted substrates (36–45%), reflecting electronic influences on reactivity .
Research Findings and Challenges
Activity-Structure Relationships
- Substituent Size and Rigidity : Bulky groups (e.g., indoline, homopiperazine) may enhance target binding but complicate synthesis.
- Nitrogen Content : Homopiperazine and piperidine derivatives leverage amine groups for interactions with biological targets, such as enzymes or ion channels.
Biological Activity
3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound features a benzylamine backbone with a homopiperazine moiety. Its unique structure contributes to its interaction with various biological targets.
Chemical Formula: CHN
Molecular Weight: 218.30 g/mol
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and receptor proteins. It has been observed to:
- Inhibit Monoamine Oxidase (MAO): This inhibition leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can enhance mood and cognitive functions.
- Modulate Receptor Activity: The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways crucial for cellular responses.
Biological Activity Overview
The compound has demonstrated various biological activities in preclinical studies:
| Activity Type | Description | Research Findings |
|---|---|---|
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. | Enhanced cell viability in models of neurodegeneration. |
| Antidepressant-like | Exhibits effects similar to traditional antidepressants by modulating neurotransmitter levels. | Increased serotonin levels observed in animal models. |
| Cognitive Enhancement | Improves learning and memory functions in animal studies. | Significant improvement in behavioral tests measuring cognition. |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuroprotection Study:
- Objective: To evaluate the neuroprotective effects against oxidative stress.
- Method: In vitro assays using neuronal cell lines exposed to oxidative agents.
- Results: The compound significantly reduced cell death compared to controls, suggesting protective properties against oxidative damage.
-
Behavioral Assessment:
- Objective: To assess cognitive enhancement in rodent models.
- Method: Administering the compound prior to cognitive tests (e.g., Morris water maze).
- Results: Treated rodents showed improved navigation skills, indicating enhanced memory retention.
-
Receptor Interaction Study:
- Objective: To determine the binding affinity to serotonin receptors.
- Method: Radiolabeled ligand binding assays.
- Results: High affinity for 5-HT and 5-HT receptors was observed, supporting its role in mood regulation.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses: Associated with beneficial effects on mood and cognition.
- High Doses: Potential for neurotoxicity and adverse effects on liver function observed in animal models.
Metabolic Pathways
The compound influences several metabolic pathways:
- Interacts with enzymes involved in neurotransmitter metabolism, particularly MAO and catechol-O-methyltransferase (COMT), altering the synthesis and degradation of key neurotransmitters.
Transport and Distribution
Research indicates that this compound is effectively transported across cell membranes via specific transporters, allowing it to reach target sites within neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
